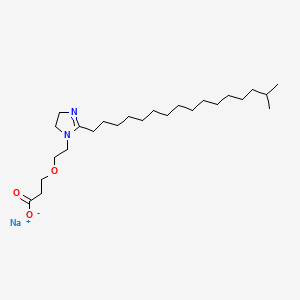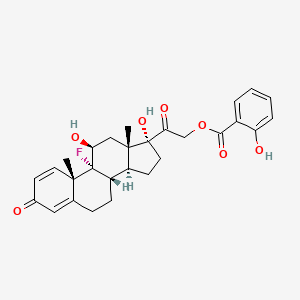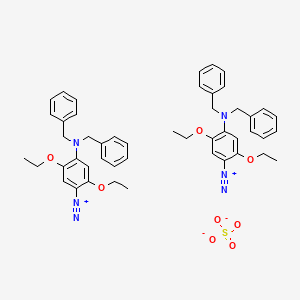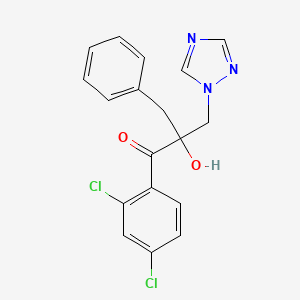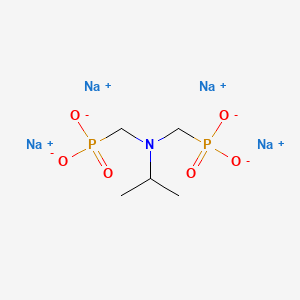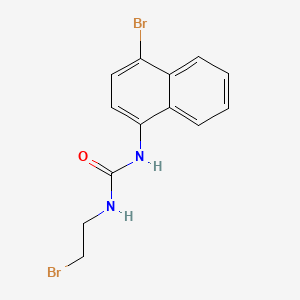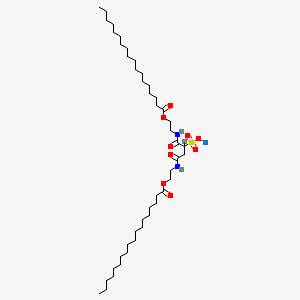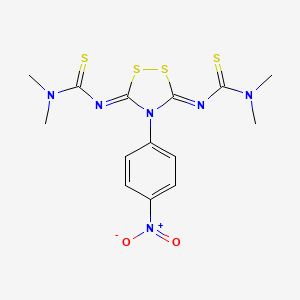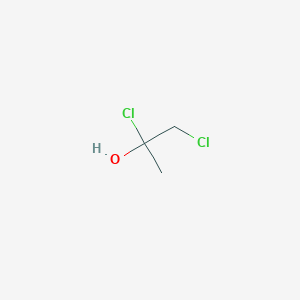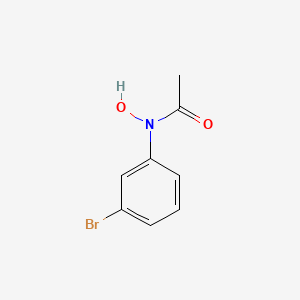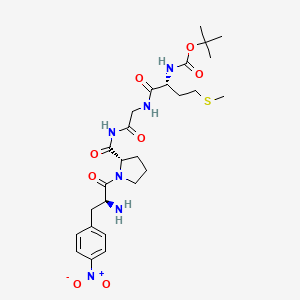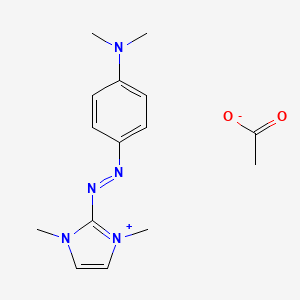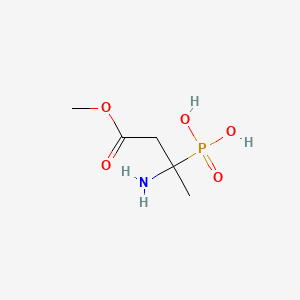
1-Methyl 3-amino-3-phosphonobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl 3-amino-3-phosphonobutanoate is an organic compound that belongs to the class of amino phosphonates These compounds are characterized by the presence of both an amino group and a phosphonate group attached to a carbon backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl 3-amino-3-phosphonobutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-3-phosphonobutanoic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl 3-amino-3-phosphonobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) and aryl halides (e.g., bromobenzene) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
1-Methyl 3-amino-3-phosphonobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl 3-amino-3-phosphonobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phosphonate groups can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl 3-amino-3-phosphonopropanoate: Similar structure but with a shorter carbon chain.
1-Methyl 3-amino-3-phosphonobutanoate: Similar structure but with different substituents on the carbon backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups and carbon backbone length. This uniqueness allows it to interact with molecular targets in a distinct manner, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
81746-53-4 |
|---|---|
Fórmula molecular |
C5H12NO5P |
Peso molecular |
197.13 g/mol |
Nombre IUPAC |
(2-amino-4-methoxy-4-oxobutan-2-yl)phosphonic acid |
InChI |
InChI=1S/C5H12NO5P/c1-5(6,12(8,9)10)3-4(7)11-2/h3,6H2,1-2H3,(H2,8,9,10) |
Clave InChI |
MFFLYHZDGXRYHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OC)(N)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


